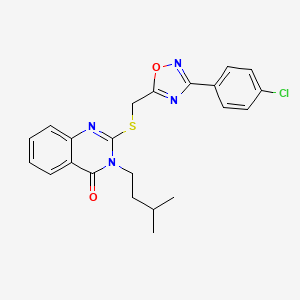
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one" is a derivative of quinazolinone and oxadiazole, which are both known for their extensive biological activities. Quinazolinones are a class of compounds that have been studied for their potential therapeutic applications, including anticancer properties. Similarly, oxadiazoles are recognized for their biological activities and have been incorporated into various pharmacologically relevant molecules .
Synthesis Analysis
The synthesis of quinazolinone-oxadiazole derivatives involves a multi-step reaction procedure. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride to yield intermediate compounds. These intermediates are then treated with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate to give the final coupled derivatives . This synthetic route highlights the importance of careful selection of reagents and conditions to achieve the desired conjugation between the quinazolinone and oxadiazole moieties.
Molecular Structure Analysis
The molecular structure of related chlorophenyl quinazolinone derivatives has been elucidated using single crystal X-ray diffraction (XRD). These compounds exhibit a variety of weak interactions, including halogen-mediated interactions and non-classical hydrogen bonds, which contribute to the stability of their crystal structures. The presence of chiral centers in these molecules leads to chiral self-discrimination or self-recognition in the crystal packing, which is an important consideration in the design of enantiomerically pure compounds .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone and oxadiazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amine group in aminothiazolyl-quinoline derivatives can react with aromatic aldehydes to form Schiff bases, which can then undergo further transformations to yield a range of heterocyclic compounds with potential antimicrobial activities . These reactions underscore the versatility of quinazolinone and oxadiazole derivatives as building blocks for synthesizing diverse bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone-oxadiazole derivatives are characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular composition, functional groups, and structural features of the synthesized compounds. The antimicrobial and cytotoxic activities of these compounds are evaluated using assays such as the MTT assay, which measures cell viability and can indicate the potential therapeutic efficacy of the compounds .
科学的研究の応用
Synthesis and Antimicrobial Properties
The compound of interest, as part of the quinazolinone family, has been explored for its potential in synthesizing new chemicals with significant biological activities. Specifically, quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis involves various chemical transformations, indicating the versatility of quinazolinone as a core structure for developing potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor and Anti-inflammatory Activities
Another aspect of research focuses on the evaluation of quinazolinone derivatives for their antitumor and anti-inflammatory properties. Certain derivatives have been synthesized and assessed for their potential in inhibiting tumor growth and reducing inflammation. This highlights the therapeutic potential of quinazolinone derivatives beyond antimicrobial activity, suggesting a broader scope for pharmaceutical application (Farag et al., 2012).
Thermodynamic and Physicochemical Studies
The compound also finds application in the study of its physicochemical and thermodynamic properties. Research has been conducted to understand how quinazolinone derivatives interact with different solvents, impacting their density, viscosity, and ultrasonic velocity. These studies provide insights into the solute-solvent interactions and the molecular dynamics of these compounds, which are crucial for their application in various fields, including material science and drug formulation (Godhani, Dobariya, Sanghani, & Mehta, 2017).
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCZULLTMDBUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
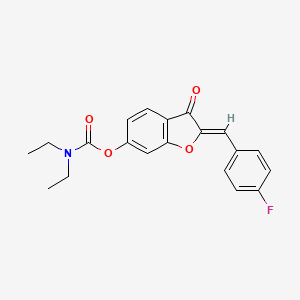
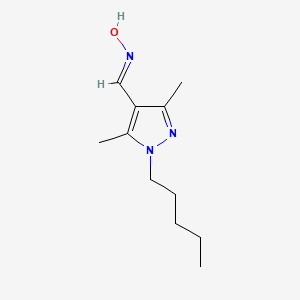
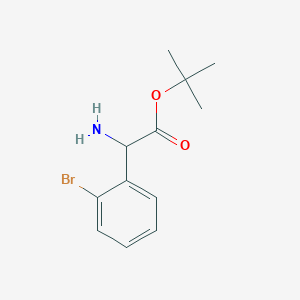
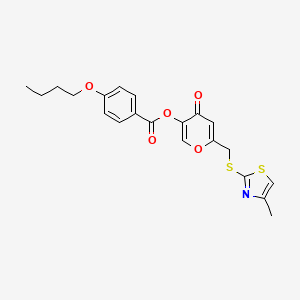
![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)
amino}acetamide](/img/structure/B2529537.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)


![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)
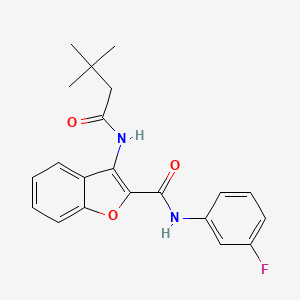
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)